(L)-Suberyl Carnitine

Vue d'ensemble

Description

(L)-Suberyl Carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is particularly significant in tissues that metabolize fatty acids as an energy source, such as skeletal and cardiac muscles .

Mécanisme D'action

Target of Action

(L)-Suberyl Carnitine, also known as (3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate or CAR(DC8:0), primarily targets the carnitine palmitoyltransferase (CPT) system . This system plays a crucial role in regulating host immune responses and is of great clinical significance . Additionally, this compound may target the insulin receptors and alter the expression of specific genes that regulate sugar metabolism .

Mode of Action

This compound interacts with its targets by facilitating the transport of fatty acids into the mitochondria for β-oxidation . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations . Furthermore, it has a function in viral infection possibly via its impact on key immune mediators .

Biochemical Pathways

This compound is involved in the carnitine biosynthesis pathway, which is highly conserved among many eukaryotes and some prokaryotes . This pathway involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Pharmacokinetics

After oral doses of 1–6g, the absolute bioavailability of this compound is 5–18%. In contrast, the bioavailability of dietary this compound may be as high as 75% . Therefore, pharmacological or supplemental doses of this compound are absorbed less efficiently than the relatively smaller amounts present within a normal diet . It is eliminated from the body mainly via urinary excretion .

Result of Action

This compound plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status . It has been shown to have a profound involvement in the metabolism of fat, and in the reduction of triglycerides . It also plays a role in improving skin hydration by attracting and retaining moisture within the skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to protect against tacrolimus-induced renal injury by attenuating programmed cell death via PI3K/AKT/PTEN signaling . Furthermore, it has been noted that LC supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, a compound supposed to be pro-atherogenic .

Analyse Biochimique

Biochemical Properties

(L)-Suberyl Carnitine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the carnitine shuttle, a process that transports long-chain fatty acids from the cytosol into mitochondria for β-oxidation . This interaction is crucial for the utilization of fat as an energy source, especially during periods of prolonged physical activity or low carbohydrate intake .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy . This process is crucial for the utilization of fat as an energy source, especially during periods of prolonged physical activity or low carbohydrate intake . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a transporter of long-chain fatty acids. It binds to these fatty acids and transports them across the mitochondrial membrane, where they undergo β-oxidation to produce energy . This process involves interactions with various biomolecules, including enzymes involved in fatty acid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound supplementation can lead to an increase in total carnitine content in skeletal muscle over a period of 12 to 24 weeks . This indicates that this compound has a long-term effect on cellular function, particularly in terms of energy production and fatty acid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study conducted on rats, it was found that this compound supplementation at a dose of 50 mg/kg/day led to enhanced accumulation of odd-chain fatty acids . It should be noted that the effects of this compound can vary depending on the specific animal model and the conditions of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It plays a crucial role in the carnitine shuttle, a process that transports long-chain fatty acids from the cytosol into mitochondria for β-oxidation . This process involves interactions with various enzymes involved in fatty acid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific membrane transporters. For instance, the Organic Cation Transporter Novel 2 (OCTN2) has been identified as a major transporter responsible for the traffic of carnitine and carnitine derivatives in the intestine, distribution to several body districts, and reabsorption/excretion in the kidney .

Subcellular Localization

This compound is primarily localized in the mitochondria of cells, where it plays a crucial role in energy production . It is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process that is essential for the β-oxidation of these fatty acids and the subsequent production of energy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (L)-Suberyl Carnitine can be synthesized through various methods. One common approach involves the chemical synthesis from (S)-3-activated hydroxybutyrolactone. This method is preferred for industrial production due to its high yield and cost-effectiveness . Another method involves the biotransformation pathway in genetically engineered strains of Escherichia coli, which can produce this compound with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound often employs the chemical synthesis route due to its scalability and efficiency. The process typically involves the use of chiral materials and specific reaction conditions to ensure the production of the desired enantiomer . Additionally, biotechnological methods using engineered microbial strains are gaining popularity due to their environmental benefits and potential for high yield .

Analyse Des Réactions Chimiques

Types of Reactions: (L)-Suberyl Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions typically produce carnitine derivatives with altered functional groups, while reduction reactions may yield simpler carnitine compounds .

Applications De Recherche Scientifique

(L)-Suberyl Carnitine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in energy metabolism and potential therapeutic benefits. For example, this compound supplementation has been shown to improve physical performance and reduce muscle damage in athletes . It is also being investigated for its potential to treat conditions like sepsis and metabolic disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds: Compounds similar to (L)-Suberyl Carnitine include L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine. These compounds share similar structures and functions but differ in their specific applications and effects .

Uniqueness: this compound is unique due to its specific role in the transport and metabolism of long-chain fatty acids. Unlike other carnitine derivatives, it has a distinct structure that allows it to interact with specific molecular targets and pathways, making it particularly effective in certain metabolic processes .

Propriétés

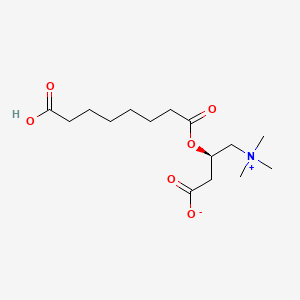

IUPAC Name |

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research focuses on metabolite changes after extreme exercise. Can you elaborate on the limitations of this study design in drawing definitive conclusions about the role of (L)-Suberyl Carnitine in cardiovascular disease?

A: While the study provides valuable insights into the metabolic response to extreme exercise, it's crucial to acknowledge its limitations [, ]. The research focuses on a specific and extreme physical activity – ultramarathon running. Therefore, extrapolating these findings to the general population or even to other forms of strenuous exercise requires caution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)

![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)